6-Fluoro-7-hydrazinylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-hydrazinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 6th position and a hydrazinyl group at the 7th position on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-hydrazinylquinoxaline typically involves the introduction of the fluorine atom and the hydrazinyl group onto the quinoxaline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 6th position of the quinoxaline ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
The hydrazinyl group can be introduced through the reaction of the fluorinated quinoxaline with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines .
Scientific Research Applications
6-Fluoro-7-hydrazinylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as DNA and proteins.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Fluoro-7-hydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl group can form hydrogen bonds with biological targets. This dual functionality allows the compound to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
6-Fluoroquinoxaline: Lacks the hydrazinyl group but shares the fluorine substitution.
7-Hydrazinylquinoxaline: Lacks the fluorine atom but contains the hydrazinyl group.
6,7-Difluoroquinoxaline: Contains two fluorine atoms but no hydrazinyl group.
Uniqueness: 6-Fluoro-7-hydrazinylquinoxaline is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
(7-fluoroquinoxalin-6-yl)hydrazine |
InChI |
InChI=1S/C8H7FN4/c9-5-3-7-8(4-6(5)13-10)12-2-1-11-7/h1-4,13H,10H2 |
InChI Key |
SEXNPRMFYGOVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.